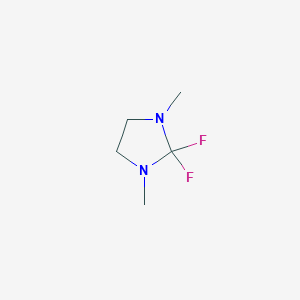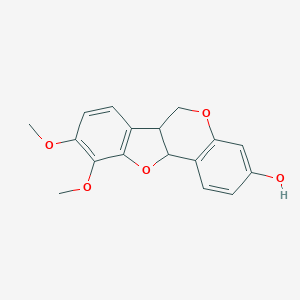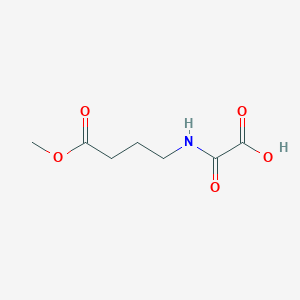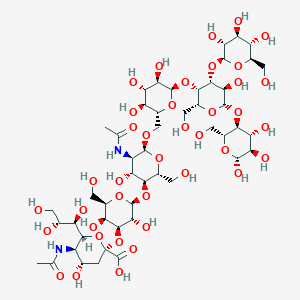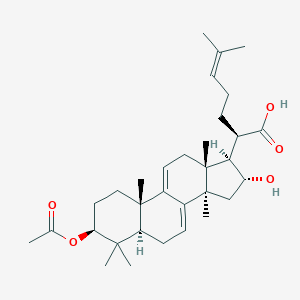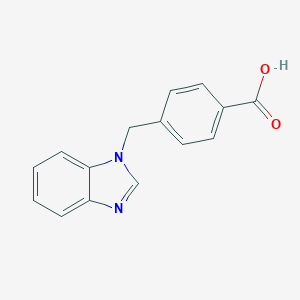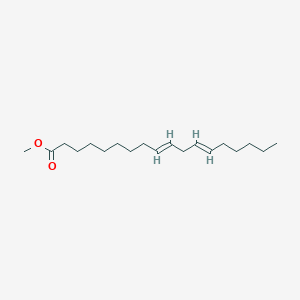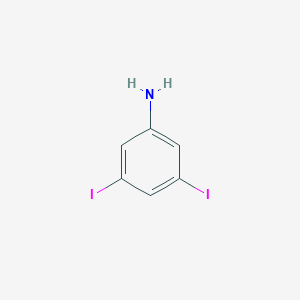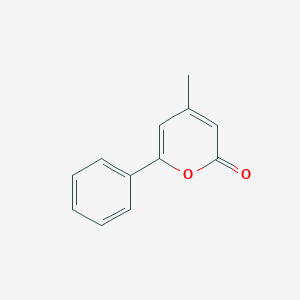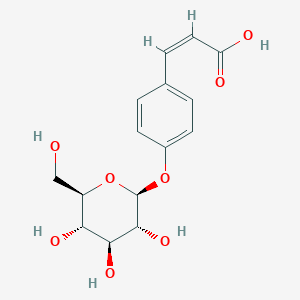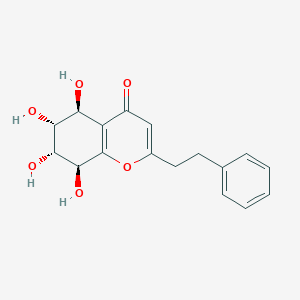
Agarotetrol
Vue d'ensemble
Description
L'agarotétol est un dérivé de chromone présent dans le bois d'agar, un bois résineux provenant des troncs des espèces Aquilaria, Gonystulus et Gyrinops . Le bois d'agar est connu pour son parfum distinct lorsqu'il est chauffé et est utilisé à la fois comme médicament et comme bois parfumé . L'agarotétol est un composé polaire qui contribue au parfum du bois d'agar par la génération de composés aromatiques de faible poids moléculaire lors du chauffage .
Applications De Recherche Scientifique
Agarotetrol has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other aromatic compounds.
Biology: this compound’s derivatives are studied for their biological activities, including sedative effects.
Industry: It is utilized in the fragrance industry for its ability to generate aromatic compounds upon heating.
Mécanisme D'action
- Agarotetrol is a chromone derivative primarily isolated from agarwood. It plays a crucial role in generating the characteristic fragrance associated with agarwood upon heating .
- This compound interacts with its targets through a yet-to-be-fully-elucidated mechanism. Upon heating, it undergoes transformations, leading to the release of fragrant low molecular weight aromatic compounds (LACs), such as benzylacetone .
- The resinous parts of agarwood contain specific LACs, which are absent in non-resinous portions. This compound is a key compound found in the hot water extract of agarwood .
- This compound’s primary outcome is the production of fragrant LACs, especially benzylacetone, upon heating. These LACs contribute to the unique aroma of agarwood .
- For example, the heating process is essential for this compound’s conversion to fragrant LACs. The specific conditions during distillation impact the yield of these aromatic compounds .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Agarotetrol is involved in the production of low molecular weight aromatic compounds such as benzylacetone when agarwood is heated
Cellular Effects
This compound has been reported to be present at the early stages of cell death in calli . This suggests that it may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the early stages of cell death in calli , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the production of low molecular weight aromatic compounds such as benzylacetone when agarwood is heated
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'agarotétol est généralement extrait du bois d'agar en utilisant des méthodes d'extraction à l'eau . L'extrait aqueux chaud de bois d'agar est analysé par chromatographie liquide haute performance pour identifier l'agarotétol comme composé principal . Le processus d'extraction implique de chauffer le bois d'agar dans l'eau, suivi d'une purification par des techniques chromatographiques .
Méthodes de production industrielle : La production industrielle d'agarotétol implique la distillation du bois d'agar pour obtenir des huiles essentielles et des hydrolats . L'extrait aqueux chaud restant dans le ballon de distillation est ensuite analysé et purifié pour isoler l'agarotétol . Cette méthode assure l'extraction efficace de l'agarotétol du bois d'agar, ce qui la rend adaptée à un usage commercial .
Analyse Des Réactions Chimiques
Types de réactions : L'agarotétol subit diverses réactions chimiques, notamment :
Oxydation : L'agarotétol peut être oxydé pour former différents composés aromatiques.
Réduction : Les réactions de réduction peuvent modifier la structure de chromone de l'agarotétol.
Substitution : L'agarotétol peut subir des réactions de substitution pour former des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes ou les agents alkylants peuvent être utilisés dans des conditions contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers composés aromatiques de faible poids moléculaire, tels que la benzylacétone, qui contribuent au parfum du bois d'agar .
4. Applications de la recherche scientifique
L'agarotétol a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme précurseur pour synthétiser d'autres composés aromatiques.
Biologie : Les dérivés de l'agarotétol sont étudiés pour leurs activités biologiques, notamment leurs effets sédatifs.
Industrie : Il est utilisé dans l'industrie des parfums pour sa capacité à générer des composés aromatiques lors du chauffage.
5. Mécanisme d'action
L'agarotétol exerce ses effets par la génération de composés aromatiques de faible poids moléculaire lors du chauffage . Ces composés, tels que la benzylacétone, ont des effets sédatifs et contribuent au parfum distinctif du bois d'agar . Les cibles moléculaires et les voies impliquées comprennent l'interaction de ces composés aromatiques avec les récepteurs olfactifs et le système nerveux central, conduisant à des effets sédatifs .
Comparaison Avec Des Composés Similaires
L'agarotétol est unique parmi les dérivés de chromone en raison de sa capacité à générer des composés aromatiques de faible poids moléculaire lors du chauffage . Des composés similaires comprennent :
2-(2-Phényléthyl)chromone : Un autre dérivé de chromone présent dans le bois d'agar.
Oxidoagarochromone : Un dérivé de chromone avec des positions époxydées.
2-(2-4'-Méthoxyphényléthyl)chromone : Un dérivé de chromone avec un groupe méthoxy.
L'agarotétol se distingue par sa contribution significative au parfum du bois d'agar et ses effets thérapeutiques potentiels .
Propriétés
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIROLCTHMEEO-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


